N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide
Description
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a methyl group and a 2-phenylethyl group attached to the amide nitrogen.
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-17(12-9-13-5-3-2-4-6-13)15(18)14-7-10-16-11-8-14/h2-6,14,16H,7-12H2,1H3 |
InChI Key |
DRJWVJXPRATPKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid serves as a common precursor. Activation of the carboxylic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts it into an acyl chloride, which subsequently reacts with a mixture of methylamine and 2-phenylethylamine. However, this method often results in low regioselectivity due to competing reactions between the two amines.
Example Protocol
-
Piperidine-4-carboxylic acid (10 mmol) is treated with SOCl₂ (15 mmol) in dry dichloromethane (DCM) at 0°C for 2 hours.
-
The acyl chloride intermediate is reacted with a 1:1 molar ratio of methylamine and 2-phenylethylamine in tetrahydrofuran (THF) at room temperature for 12 hours.
-
Yield: ~45% after purification via silica gel chromatography.
Stepwise Alkylation of Piperidine-4-Carboxamide
To improve selectivity, a stepwise approach involves synthesizing mono-substituted intermediates before introducing the second alkyl group. For instance, N-methylpiperidine-4-carboxamide is first prepared, followed by alkylation with 2-phenylethyl bromide.
Key Data
-
Alkylation Agent : 2-Phenylethyl bromide (1.2 eq.)
-
Base : Potassium carbonate (K₂CO₃) in acetonitrile
-
Temperature : 80°C, 6 hours
Advanced Methodologies for N,N-Dialkylation
Protective Group Strategies
Protective groups like sulfonyl or acetyl moieties are employed to block undesired substitution sites. A patent by demonstrates the use of benzenesulfonyl groups to protect the piperidine nitrogen during carboxamide formation, followed by deprotection and sequential alkylation.
Procedure
-
Protection : Piperidine-4-carboxylic acid is reacted with benzenesulfonyl chloride to form N-benzenesulfonylpiperidine-4-carboxylic acid.
-
Amidation : The carboxylic acid is converted to the carboxamide using HATU and DIPEA in DCM.
-
Deprotection : The sulfonyl group is removed via hydrolysis with NaOH/EtOH.
-
Alkylation : The free amine undergoes alkylation with methyl iodide and 2-phenylethyl bromide.
Reductive Amination
An alternative route employs reductive amination to install both substituents. Piperidine-4-carboxaldehyde is reacted with methylamine and 2-phenylethylamine in the presence of sodium cyanoborohydride (NaBH₃CN).
Conditions
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of key methods:
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Amidation | SOCl₂, Methylamine | 45 | 90 |
| Stepwise Alkylation | K₂CO₃, 2-Phenylethyl Br | 68 | 95 |
| Protective Group Route | Benzenesulfonyl chloride | 72 | 98 |
| Reductive Amination | NaBH₃CN | 58 | 88 |
Insights
-
The protective group strategy achieves the highest yield and purity by minimizing side reactions.
-
Reductive amination offers simplicity but suffers from lower yields due to imine formation byproducts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF or acetonitrile enhance alkylation rates compared to THF. For example, alkylation in DMF at 100°C completes in 3 hours versus 6 hours in THF.
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactions in biphasic systems, increasing yields by 15–20%.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors have been adopted to optimize exothermic amidation steps, reducing reaction times by 40% and improving consistency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly used to convert imines to amines.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces amines.
Scientific Research Applications
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals.
Biology: Studied for its interactions with biological receptors and enzymes.
Industry: Utilized in the production of other piperidine derivatives and related compounds.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects . The exact pathways and molecular targets can vary depending on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine-4-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide and structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Piperidine-4-carboxamide Derivatives
Key Structural Determinants of Activity
Substituent Effects on Pharmacological Profiles
- Steric and Electronic Modifications : Compounds with bulkier substituents, such as the naphthalen-1-yl group in 2a, exhibit enhanced inhibitory potency, likely due to improved target binding . Fluorine substitution (e.g., 4-fluorophenyl in ) enhances metabolic stability and binding affinity via electron-withdrawing effects .
Stereochemical Considerations
- Stereoisomerism significantly impacts activity. For example, in compounds 2b and 2c (), the (R)- and (S)-configurations of the phenylethyl group yield distinct rotamer populations in NMR studies, which may correlate with differential target engagement .
Biological Activity
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide, a compound related to the fentanyl class of synthetic opioids, has garnered attention due to its biological activity, particularly its analgesic properties and potential for abuse. This article explores its pharmacological profile, metabolic pathways, and relevant case studies that illustrate its impact.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a methyl group and a 2-phenylethyl moiety. This structure enhances its binding affinity to opioid receptors, particularly the μ-opioid receptor (MOR), which is crucial for its analgesic effects.
Opioid Receptor Binding Affinity
Research indicates that compounds with similar structures exhibit high binding affinity for μ-opioid receptors. For instance, N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide has shown significant receptor binding, which is critical in determining its potency as an analgesic agent. The presence of the 2-phenylethyl group appears to improve receptor interaction compared to non-substituted or differently substituted analogs .
| Compound | μ-Receptor Binding Affinity (IC50, nM) |
|---|---|
| This compound | TBD |
| Fentanyl | 0.95 |
| Morphine | 194 |
Analgesic Potency
The analgesic potency of this compound can be compared with established opioids like fentanyl and morphine. While specific ED50 values for this compound are not widely documented, related compounds in the fentanyl series have shown extremely low ED50 values, indicating high potency. For example, fentanyl's ED50 is around 0.00058 mg/kg in animal models .
Metabolic Pathways
The metabolism of this compound likely follows similar pathways as other fentanyl analogs. Key metabolic processes include:
- N-dealkylation : Primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP3A5), leading to the formation of less active metabolites.
- Hydroxylation : Occurs at various positions on the piperidine ring and phenethyl moiety, which may affect the biological activity of the metabolites .
The metabolic profile is crucial for understanding both the efficacy and safety of this compound.
Case Studies and Clinical Implications
Several case studies highlight the implications of this compound in clinical settings:
- Overdose Cases : Instances of overdose linked to fentanyl analogs have raised concerns about their potency and potential for respiratory depression. The rapid onset of action and high potency can lead to life-threatening situations, especially when used improperly.
- Analgesic Use in Veterinary Medicine : Similar compounds have been utilized in veterinary settings for sedation and pain management in large animals due to their high analgesic potency .
- Emerging Drug Trends : The rise of synthetic opioids has been associated with increased rates of addiction and fatalities. Monitoring and regulation are necessary to mitigate risks associated with misuse.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
